molecular formula C19H20ClF3N6O B12414204 3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride

3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride

Cat. No.: B12414204
M. Wt: 440.8 g/mol
InChI Key: RHFZUAKKIHNLHI-RFVHGSKJSA-N
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Description

“3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a triazole ring, a pyrrole ring, and a pyridine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkynes or nitriles.

    Construction of the pyrrole ring: This step may involve the Paal-Knorr synthesis or other cyclization methods.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The final assembly of the molecule may involve coupling reactions such as Suzuki or Heck coupling to introduce the pyridine and cyclopropyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods like crystallization, chromatography, and recrystallization to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole and pyrrole rings may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying the interactions of heterocyclic compounds with biological targets.

    Medicine: As a potential pharmaceutical agent with therapeutic properties.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity and affecting biological pathways.

    Interacting with nucleic acids: Influencing gene expression or protein synthesis.

    Altering cell signaling pathways: Affecting cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole derivatives: Compounds with similar triazole rings.

    Pyrrole derivatives: Compounds with similar pyrrole rings.

    Pyridine derivatives: Compounds with similar pyridine rings and trifluoromethyl groups.

Uniqueness

This compound’s uniqueness lies in its combination of multiple heterocyclic rings and functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H20ClF3N6O

Molecular Weight

440.8 g/mol

IUPAC Name

3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H19F3N6O.ClH/c1-10-13(8-24-15(10)17(29)27-11(2)16-25-9-26-28-16)18(5-6-18)12-3-4-14(23-7-12)19(20,21)22;/h3-4,7-9,11,24H,5-6H2,1-2H3,(H,27,29)(H,25,26,28);1H/t11-;/m1./s1

InChI Key

RHFZUAKKIHNLHI-RFVHGSKJSA-N

Isomeric SMILES

CC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)N[C@H](C)C4=NC=NN4.Cl

Canonical SMILES

CC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)NC(C)C4=NC=NN4.Cl

Origin of Product

United States

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